molecular formula C7H6O2S2 B12648606 2-Propenoic acid, 2-mercapto-3-(2-thienyl)- CAS No. 29529-84-8

2-Propenoic acid, 2-mercapto-3-(2-thienyl)-

Cat. No.: B12648606
CAS No.: 29529-84-8
M. Wt: 186.3 g/mol
InChI Key: ABROOERZVAKZQQ-XQRVVYSFSA-N
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Description

2-Propenoic acid, 2-mercapto-3-(2-thienyl)- is a compound with the molecular formula C7H8O3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-mercapto-3-(2-thienyl)- can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-mercapto-3-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-Propenoic acid, 2-mercapto-3-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-mercapto-3-(2-thienyl)- involves its interaction with molecular targets and pathways. The compound’s thiophene ring and mercapto group play crucial roles in its reactivity and interactions. These functional groups can form covalent bonds with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-mercapto-3-(2-thienyl)- is unique due to its combination of the thiophene ring and mercapto group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

29529-84-8

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

IUPAC Name

(Z)-2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C7H6O2S2/c8-7(9)6(10)4-5-2-1-3-11-5/h1-4,10H,(H,8,9)/b6-4-

InChI Key

ABROOERZVAKZQQ-XQRVVYSFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(/C(=O)O)\S

Canonical SMILES

C1=CSC(=C1)C=C(C(=O)O)S

Origin of Product

United States

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